molecular formula C12H17ClF2N4 B7433713 6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

Katalognummer B7433713
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: WZCCISDDBMCDHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine is a chemical compound that is commonly known as Daprodustat. It is a hypoxia-inducible factor prolyl hydroxylase inhibitor that is being investigated for its potential as a treatment for anemia associated with chronic kidney disease.

Wirkmechanismus

Daprodustat works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylases. These enzymes are involved in the degradation of hypoxia-inducible factor, a transcription factor that regulates the expression of genes involved in the response to low oxygen levels. Inhibition of these enzymes leads to increased levels of hypoxia-inducible factor and increased production of erythropoietin, which in turn stimulates the production of red blood cells.
Biochemical and Physiological Effects:
Daprodustat has been shown to increase hemoglobin levels in patients with chronic kidney disease. It has also been shown to reduce the need for erythropoietin-stimulating agents, which are commonly used to treat anemia in these patients. Daprodustat has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

Daprodustat has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been shown to have a favorable safety profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of Daprodustat is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on Daprodustat. One area of interest is its potential as a treatment for anemia associated with chronic kidney disease. Further clinical trials are needed to determine its efficacy and safety in this patient population. Another area of interest is its potential as a treatment for other conditions that are associated with hypoxia, such as cancer and ischemic heart disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of Daprodustat involves several steps. The starting material is 4-chloro-2,6-diaminopyrimidine, which is first reacted with 2-(4,4-difluorocyclohexyl)ethylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4,4-difluorocyclohexyl)ethanol to form the final product, Daprodustat.

Wissenschaftliche Forschungsanwendungen

Daprodustat is being investigated for its potential as a treatment for anemia associated with chronic kidney disease. Anemia is a common complication of chronic kidney disease and is associated with increased morbidity and mortality. Daprodustat works by stimulating the production of erythropoietin, a hormone that regulates the production of red blood cells.

Eigenschaften

IUPAC Name

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClF2N4/c13-9-7-10(19-11(16)18-9)17-6-3-8-1-4-12(14,15)5-2-8/h7-8H,1-6H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCCISDDBMCDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCNC2=CC(=NC(=N2)N)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.